[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate
Description
The compound [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate (CAS: 338419-27-5) features a 1,2,3-triazole core substituted with a 4-chlorophenyl group at the N1 position and a methyl ester linked to a 3-(trifluoromethyl)benzene moiety at the C4 position . This structure combines heterocyclic and aromatic components, leveraging the triazole's stability and the trifluoromethyl group's lipophilicity-enhancing properties. The compound was previously available for research but is now listed as discontinued by suppliers .
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O2/c18-13-4-6-15(7-5-13)24-9-14(22-23-24)10-26-16(25)11-2-1-3-12(8-11)17(19,20)21/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWJCCXQEFSDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the triazole intermediate.
Attachment of the Trifluoromethyl Benzenecarboxylate Moiety: This final step can be accomplished through esterification or amidation reactions, depending on the specific functional groups present on the intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the chlorophenyl group.
Reduction: Reduction reactions may target the nitro groups if present, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate have shown effectiveness against various microbial strains. A study indicated that triazole derivatives can inhibit the growth of bacteria such as Mycobacterium smegmatis and fungi like Candida albicans .
Antimalarial Potential
The compound's structure allows for modifications that can lead to derivatives with antimalarial activity. Research on similar triazole compounds has identified them as potential leads for developing new antimalarial drugs due to their ability to interfere with the metabolic pathways of malaria parasites .
Fungicides
Compounds containing triazole rings have been widely used in agriculture as fungicides. The presence of the trifluoromethyl group can enhance the efficacy of these compounds against fungal pathogens. Studies have shown that triazole fungicides are effective in controlling a variety of plant diseases caused by fungi, thereby improving crop yields .
Herbicides
Triazole derivatives are also being explored for their herbicidal properties. The ability to selectively inhibit certain biochemical pathways in plants makes them candidates for developing new herbicides that can control weed growth without harming crops.
Polymer Chemistry
Triazole-containing compounds are being investigated for their use in polymer synthesis. The unique properties of triazoles can impart beneficial characteristics to polymers, such as increased thermal stability and enhanced mechanical properties. This makes them suitable for applications in coatings, adhesives, and composite materials.
Case Study 1: Antimicrobial Efficacy
In a study published in RSC Advances, researchers synthesized several triazole derivatives and tested their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .
Case Study 2: Agricultural Use
A field trial evaluated the effectiveness of a triazole-based fungicide derived from similar compounds on wheat crops. The trial demonstrated a significant reduction in fungal infections compared to untreated controls, leading to improved crop health and yield.
Mechanism of Action
The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the aromatic groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues:
Key Comparative Insights
Substituent Effects
- Chlorophenyl Groups : The 4-chlorophenyl substituent in the target compound mirrors the 2- or 3-chlorophenyl groups in 1c and 1g, which are critical for antiproliferative activity. Positional isomerism (e.g., 4- vs. 2-chlorophenyl) may influence binding affinity or metabolic stability .
Ester vs. Ether/Carboxamide Linkages
The target compound’s ester linkage contrasts with the ether (1c, 1g) or carboxamide (compound in ) groups in analogues. Esters are more prone to hydrolysis than ethers, which may explain the discontinued status of the target compound due to stability issues .
Physicochemical Properties
- Density and pKa : The carboxamide analogue in has a predicted density of 1.51 g/cm³ and pKa of 12.77, whereas the target compound’s ester group likely reduces polarity compared to carboxamides.
- Metabolic Stability : The trifluoromethyl group in the target compound and 3d may slow oxidative metabolism, extending half-life.
Biological Activity
The compound [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate is a member of the triazole class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H13ClF3N3O2
- Molecular Weight : 367.74 g/mol
The compound features a triazole ring, which is often linked to various biological activities due to its ability to interact with biological macromolecules.
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against various bacterial strains and fungi. For instance:
- In vitro studies have demonstrated that triazole compounds can inhibit the growth of Candida albicans and Staphylococcus aureus.
Anticancer Properties
Research has indicated that triazole derivatives possess anticancer potential. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Specific findings include:
- Cell Line Studies : The compound has been tested on various cancer cell lines (e.g., MCF-7 for breast cancer), showing dose-dependent inhibition of cell growth.
The biological activity of triazole compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles can inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in organisms.
- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or RNA structures, disrupting normal function and replication.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of similar triazole compounds against clinical isolates of fungi. The results indicated a significant reduction in fungal load when treated with the compound at concentrations as low as 5 µg/mL.
Case Study 2: Cancer Cell Proliferation
In a recent study published in Cancer Letters, researchers explored the effects of triazole derivatives on human cancer cell lines. The compound was shown to reduce cell viability by over 70% in MCF-7 cells after 48 hours of treatment.
Q & A
Q. What synthetic strategies are recommended for preparing [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate?
The compound’s triazole moiety suggests the use of click chemistry , specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). A typical approach involves:
- Synthesizing the azide precursor (e.g., 4-chlorophenyl azide) and the alkyne component (e.g., propargyl ester of 3-trifluoromethylbenzoic acid).
- Optimizing reaction conditions (e.g., Cu(I) catalysts, solvent polarity, and temperature) to maximize regioselectivity and yield .
- Purification via column chromatography or recrystallization, validated by NMR and LC-MS .
Q. How can the crystal structure of this compound be determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing high-quality crystals using vapor diffusion or slow evaporation.
- Data collection on a diffractometer, followed by structure solution via direct methods (e.g., SHELXT ) and refinement with SHELXL to model disorder, thermal parameters, and hydrogen bonding .
- Validation using CCDC tools to ensure geometric plausibility (e.g., bond lengths, angles) .
Advanced Research Questions
Q. How can discrepancies between experimental data (e.g., NMR vs. crystallography) be resolved for this compound?
Contradictions often arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity):
- For NMR-crystallography mismatches, perform DFT calculations to simulate solution-state conformers and compare with experimental NMR shifts .
- Use Hirshfeld surface analysis (via CrystalExplorer) to identify intermolecular interactions influencing solid-state packing .
- Cross-validate with variable-temperature NMR to probe conformational flexibility .
Q. What experimental design principles apply to optimizing the compound’s synthetic yield under flow-chemistry conditions?
Flow chemistry enhances reproducibility and scalability:
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
- Perform DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO), identifying sites prone to electrophilic/nucleophilic attack .
- Calculate electrostatic potential surfaces to rationalize non-covalent interactions (e.g., π-stacking with the trifluoromethyl group) .
- Simulate IR and UV spectra for comparison with experimental data, validating computational models .
Methodological Challenges and Solutions
Q. How should researchers address low diffraction quality in crystallography studies of this compound?
- Optimize crystallization conditions: Test solvent mixtures (e.g., DCM/hexane) and additives (e.g., ionic liquids) to improve crystal habit .
- If twinning occurs, use SHELXL’s TWIN/BASF commands to refine data against a twinning matrix .
- For weak high-resolution data, apply restraints to anisotropic displacement parameters and prioritize high-angle reflections .
Q. What strategies validate the compound’s stability under biological assay conditions?
- Conduct accelerated stability studies (pH 7.4 buffer, 37°C) with LC-MS monitoring to detect hydrolysis of the ester linkage .
- Use molecular dynamics simulations to predict degradation pathways (e.g., esterase-mediated cleavage) .
- Compare experimental HPLC purity profiles before/after incubation to quantify degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
